molecular formula C24H21N3OS B2868112 N-phenyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207041-52-8

N-phenyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2868112
CAS No.: 1207041-52-8
M. Wt: 399.51
InChI Key: GWHHGAWWHNTCJA-UHFFFAOYSA-N
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Description

N-phenyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N3OS and its molecular weight is 399.51. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes: : Typically, the synthesis involves the formation of the imidazole ring, followed by the introduction of the thioacetamide group. The common synthetic route includes the reaction of phenyl thioamide with a precursor imidazole compound under specific conditions.

  • Reaction Conditions: : These reactions often require catalysts, specific temperature and pH control to ensure high yield and purity.

  • Industrial Production: : Industrial synthesis involves batch or continuous processes, with careful monitoring of reaction parameters to optimize efficiency and reduce by-products.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles are often used. Typical conditions involve controlled temperatures and solvents like dichloromethane or ethanol.

  • Major Products: : Depending on the reaction type, the compound can form products such as substituted phenyl derivatives, reduced imidazole analogs, and various acetamide derivatives.

Scientific Research Applications: N-phenyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications across multiple scientific fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored in drug discovery programs for its pharmacological potential.

  • Industry: : Utilized in the production of dyes, agrochemicals, and polymers due to its versatile functional groups.

Mechanism of Action

  • Mechanism: : The compound's activity often involves interaction with cellular proteins and enzymes, altering their function. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with cellular receptors.

  • Molecular Targets and Pathways: : It targets specific proteins and enzymes that are crucial in biological processes, such as kinases in cancer cells or bacterial enzymes in antimicrobial studies.

Comparison with Similar Compounds

  • Uniqueness: : The distinct combination of the phenyl, imidazole, and thioacetamide groups gives this compound unique reactivity and biological activity compared to similar compounds.

  • Similar Compounds: : Compounds like N-phenyl-2-(phenylthio)acetamide and 1-(p-tolyl)-2-phenylimidazole share some structural similarities but differ in their chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-18-12-14-21(15-13-18)27-22(19-8-4-2-5-9-19)16-25-24(27)29-17-23(28)26-20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHGAWWHNTCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.